molecular formula C8H15NO3 B1295303 Isovalerylsarcosine CAS No. 88127-29-1

Isovalerylsarcosine

Cat. No. B1295303
CAS RN: 88127-29-1
M. Wt: 173.21 g/mol
InChI Key: GPFSWCRCPHKNBU-UHFFFAOYSA-N
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Description

Isovalerylsarcosine is an N-acyl-amino acid that results from the formal condensation of the carboxy group of isovaleric acid with the amino group of sarcosine . It is a glycine derivative, a N-acyl-amino acid, and a tertiary carboxamide .


Synthesis Analysis

Isovalerylsarcosine is associated with isovaleric acidemia, an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This deficiency results in the accumulation of derivatives of isovaleryl-CoA .


Chemical Reactions Analysis

Isovaleric acidemia, which is associated with Isovalerylsarcosine, is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This enzyme catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA and transfers electrons to the electron transfer flavoprotein .


Physical And Chemical Properties Analysis

Isovalerylsarcosine has a molecular weight of 173.21 g/mol . Other physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Metabolite in Isovaleric Acidemia

Isovalerylsarcosine has been identified as a minor but characteristic metabolite in the organic acid profile of isovaleric acidemia (IVA). IVA is an autosomal recessive genetic disorder involving the enzyme isovaleryl-CoA dehydrogenase, crucial in leucine metabolism. Isovalerylsarcosine, along with other metabolites like N-isovalerylalanine, is formed from isovaleryl-CoA by the action of glycine N-acylase on sarcosine. This discovery broadens our understanding of IVA's metabolic profile and may aid in diagnosing and managing the disorder (Lehnert, 1983) (Loots, Erasmus, & Mienie, 2005).

In Mucositis Research

Research in mucositis, a common side effect in cancer therapy, is exploring new avenues, including the role of various metabolites and compounds. Isovalerylsarcosine may potentially be a focus in future research, given the evolving understanding of mucositis pathogenesis and the need for new therapeutic targets (Bowen et al., 2019).

In Pharmacology and Drug Metabolism

Isovalerylsarcosine's properties have been examined in the context of first-pass hydrolysis and drug metabolism. Studies on compounds like O-isovaleryl-propranolol show how isovalerylsarcosine derivatives can be used to understand drug absorption and metabolism in biological systems. This research can inform the development of new drug delivery systems and therapeutic agents (Masaki, Taketani, & Imai, 2006).

In Metabolic Disorder Research

Isovalerylsarcosine has been identified in studies related to metabolic disorders like multiple acyl-CoA dehydrogenase deficiency. Understanding its role and presence in these disorders could contribute to better diagnostic and therapeutic approaches (Goodman, McCabe, Fennessey, & Mace, 1980).

In Transdermal Drug Delivery

Research involving transdermal drug delivery systems has explored the use of isovalerylsarcosine derivatives. Such studies aim to enhance the permeability and efficacy of drugs through the skin, offering alternative routes for drug administration (Ahad et al., 2014).

properties

IUPAC Name

2-[methyl(3-methylbutanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(2)4-7(10)9(3)5-8(11)12/h6H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFSWCRCPHKNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236832
Record name N-Isovalerylsarcosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isovalerylsarcosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002087
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Isovalerylsarcosine

CAS RN

88127-29-1
Record name N-Methyl-N-(3-methyl-1-oxobutyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88127-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isovalerylsarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088127291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isovalerylsarcosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isovalerylsarcosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002087
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
W Lehnert - Clinica chimica acta, 1983 - Elsevier
… -hydroxyisovaleric, methylsuccinic, mesaconic, 3-hydroxyisoheptanoic and N-isovalerylglutamic acids the excretion of hitherto unreported N-isovalerylalanine and N-isovalerylsarcosine…
Number of citations: 22 www.sciencedirect.com
DT Loots, E Erasmus, LJ Mienie - Clinical chemistry, 2005 - academic.oup.com
Isovaleric acidemia (IVA) is an autosomal recessive genetic disorder of the enzyme isovaleryl-CoA dehydrogenase, which is involved in leucine metabolism (1). Clinical symptoms …
Number of citations: 33 academic.oup.com
DY Chen, YM Chen, HJ Chien, CC Lin, CW Hsieh… - Plos one, 2016 - journals.plos.org
… in serine and threonine content of the cartilage proteoglycan in antigen-induced arthritis of rabbit [39], supporting our findings showing the decreased levels of isovalerylsarcosine in …
Number of citations: 10 journals.plos.org
A Mittal, R Dabur - Alcohol and Alcoholism, 2015 - academic.oup.com
… PPARα, an important factor in lipid metabolism, inactivation is reported to increase hexanoylglycine (indicator of multiple Acyl-CoA dehydrogenase deficiency), isovalerylsarcosine …
Number of citations: 17 academic.oup.com
D Rakheja, PM Jones - researchgate.net
… be detected in the urine as may some other minor metabolites like 3-hydroxyisoheptanoic acid, isovalerylglutamic acid, isovalerylglucuronide, isovalerylalanine, and isovalerylsarcosine…
Number of citations: 0 www.researchgate.net
YH Kim, EJ Bae, HD Park, HJ Lee - Journal of The Korean Society …, 2016 - koreascience.kr
… , 3-hydroxyisovaleric acid, 4-hydroxyisovaleric acid, methylsuccinic acid, methylfumaric acid, isovalerylglucuronide, isovalerylglutamic acid, isovalerylalanine and isovalerylsarcosine …
Number of citations: 2 koreascience.kr
D Rakheja, PM Jones - Tietz's Applied Laboratory Medicine, 2007 - books.google.com
… in the urine as may some other minor metabolites such as 3-hydroxyisoheptanoic acid, isovalerylglutamic acid, isovalerylglucuronide, isovalerylalanine, and isovalerylsarcosine. The …
Number of citations: 1 books.google.com
M Ugarte, M Brown, KA Hollywood, GJ Cooper… - Genome Medicine, 2012 - Springer
… In our study, increased concentrations of leucine and/or isoleucine as well as isovalerylalanine and/or isovalerylsarcosine (applied as a biomarker of isovaleric acidemia) in the diabetic …
Number of citations: 68 link.springer.com
S Wang, J Fang, J Li, S Wang, P Su, Y Wan, F Tao… - Physiology & …, 2023 - Elsevier
A trend toward earlier pubertal maturation in both sexes has been shown in many countries. Early puberty affects an increasing proportion of children for reasons that remain obscure. …
Number of citations: 3 www.sciencedirect.com
Q Lai, G Yuan, H Wang, Z Liu, J Kou, B Yu… - Biomedicine & …, 2020 - Elsevier
Metoprolol (Met) is widely applied in the treatment of myocardial infarction and coronary heart disease in clinic. However, the metabolic network in vivo affected by Met manipulation is …
Number of citations: 15 www.sciencedirect.com

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